Triethylene glycol monophenyl ether

Overview

Description

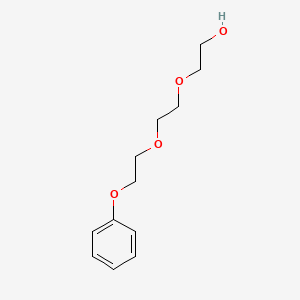

Triethylene glycol monophenyl ether, also known as 2-[2-(2-phenoxyethoxy)ethoxy]ethan-1-ol, is a chemical compound with the molecular formula C12H18O4. It is a member of the glycol ether family, which are compounds consisting of alkyl ethers based on glycols such as ethylene glycol or propylene glycol. This compound is commonly used as a solvent due to its excellent solvent properties and higher boiling points compared to lower-molecular-weight ethers and alcohols .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylene glycol monophenyl ether can be synthesized through the reaction of phenol with ethylene oxide in the presence of a base catalyst. The reaction typically involves the following steps:

Phenol and Ethylene Oxide Reaction: Phenol reacts with ethylene oxide to form 2-phenoxyethanol.

Further Ethoxylation: The 2-phenoxyethanol undergoes further ethoxylation with additional ethylene oxide to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous reactors where phenol and ethylene oxide are fed into the reactor in the presence of a base catalyst such as sodium hydroxide. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion and high yield .

Chemical Reactions Analysis

Types of Reactions: Triethylene glycol monophenyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the ether group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of phenoxyacetic acid.

Reduction: Formation of phenoxyethanol.

Substitution: Formation of various substituted phenoxy compounds.

Scientific Research Applications

Triethylene glycol monophenyl ether has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Used in the preparation of biological samples and as a solvent for biological assays.

Medicine: Used as a solvent in pharmaceutical formulations and as a preservative in vaccines.

Mechanism of Action

The mechanism of action of triethylene glycol monophenyl ether involves its ability to act as a solvent and facilitate the dissolution of various compounds. It interacts with molecular targets by forming hydrogen bonds and van der Waals interactions, which help in the solubilization of hydrophobic compounds. In biological systems, it can disrupt cell membranes and enhance the permeability of cells, making it useful in drug delivery applications .

Comparison with Similar Compounds

- Ethylene glycol monophenyl ether (2-phenoxyethanol)

- Diethylene glycol monophenyl ether

- Propylene glycol monophenyl ether

Comparison:

- Solvent Properties: Triethylene glycol monophenyl ether has higher boiling points and better solvent properties compared to ethylene glycol monophenyl ether and diethylene glycol monophenyl ether.

- Toxicity: this compound is considered to have lower toxicity compared to some other glycol ethers, making it safer for use in various applications .

This compound stands out due to its unique combination of high boiling point, excellent solvent properties, and lower toxicity, making it a valuable compound in various scientific and industrial applications.

Biological Activity

Triethylene glycol monophenyl ether (EGPhE) is an organic compound belonging to the glycol ether family, primarily utilized in various industrial and cosmetic applications. Its biological activity is a subject of interest due to its potential toxicity and pharmacological properties. This article explores the biological activity of EGPhE, focusing on its toxicity, metabolic pathways, and applications in dermatology and biocides.

- Chemical Formula : CHO

- CAS Number : 122-99-6

- Appearance : Colorless, slightly viscous liquid with a faint pleasant odor.

- Solubility : Low water solubility; soluble in organic solvents.

Acute and Chronic Toxicity

EGPhE has been reported to exhibit various toxic effects, particularly on the bone marrow and reproductive system. Studies indicate that exposure to high concentrations can lead to:

- Granulocytopenia : A decrease in white blood cells, increasing the risk of infections.

- Macrocytic Anemia : An increase in the size of red blood cells, which can lead to fatigue and weakness.

- Oligospermia and Azoospermia : Reduced sperm count and absence of sperm in semen, respectively .

Developmental and Reproductive Toxicity

Research has highlighted the reproductive toxicity of EGPhE, particularly its effects on testicular function. In animal studies:

- Testicular Atrophy : Significant reduction in testicular size was observed in male rats exposed to EGPhE.

- Embryotoxic Effects : Studies involving exposure during pregnancy indicated potential teratogenic effects, leading to developmental abnormalities in offspring .

Metabolism and Biochemical Pathways

EGPhE undergoes metabolic conversion primarily through oxidative pathways. The major metabolic pathway involves the conversion into methoxyacetic acid (MAA), a compound known for its reproductive toxicity. This conversion is facilitated by enzymes such as alcohol dehydrogenase .

Key Metabolites

| Metabolite | Biological Activity |

|---|---|

| Methoxyacetic Acid | Reproductive toxicant |

| Ethylene Glycol Monoether | Minimal observed toxicity |

Industrial Use

EGPhE is widely used as a solvent in various industrial applications due to its effective emulsifying properties. It serves as a component in:

- Cosmetics : Used in skin creams and sunscreens for its preservative qualities.

- Textiles : Acts as a softener and plasticizer in textile processing .

Biocidal Properties

The compound has shown efficacy as a biocide, particularly in disinfectants and preservatives. It demonstrates antimicrobial activity against bacteria and fungi, making it suitable for use in personal care products and vaccines .

Case Studies

-

Toxicological Study on Reproductive Effects :

- A study involving male rats exposed to varying doses of EGPhE showed dose-dependent testicular atrophy and alterations in sperm parameters. The findings indicated significant risks associated with occupational exposure.

- Dermatological Safety Assessment :

Properties

IUPAC Name |

2-[2-(2-phenoxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c13-6-7-14-8-9-15-10-11-16-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHKBOHEOJFNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222353 | |

| Record name | Triethylene glycol monophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7204-16-2 | |

| Record name | Triethylene glycol monophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007204162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylene glycol monophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.